molecular formula C26H18F5NO4 B557285 Fmoc-Pro-OPfp CAS No. 86060-90-4

Fmoc-Pro-OPfp

Cat. No. B557285
CAS RN: 86060-90-4
M. Wt: 503.4 g/mol
InChI Key: CQBLOHXKGUNWRV-SFHVURJKSA-N
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Description

“Fmoc-Pro-OPfp” or “N-Fmoc-L-proline pentafluorophenyl ester” is a pre-formed pentafluorophenyl ester used for the coupling of proline amino-acid residues by Fmoc SPPS . Its use enables bromophenol blue monitoring of amide bond formation .


Synthesis Analysis

“Fmoc-Pro-OPfp” is an activated ester and does not require any additional activation. In the presence of HOBt, the coupling rate is rapid and few side products are formed . It has been used in the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers .


Molecular Structure Analysis

The molecular formula of “Fmoc-Pro-OPfp” is C26H18F5NO4 . It is a complex molecule with multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group and a pentafluorophenyl (OPfp) ester group .


Chemical Reactions Analysis

“Fmoc-Pro-OPfp” is involved in the formation of amide bonds in solid-phase peptide synthesis (SPPS). The Fmoc group provides protection for the amino group during the synthesis process, and the OPfp group acts as an activated ester for coupling reactions .


Physical And Chemical Properties Analysis

“Fmoc-Pro-OPfp” has a molecular weight of 503.4 g/mol . It is a white to slight yellow to beige powder . It is clearly soluble in DMF .

Scientific Research Applications

  • Synthesis of O-Glycopeptides : Fmoc-Pro-OPfp is used in the high yield and stereoselective synthesis of O-glycopeptides, crucial for studying protein glycosylation and its role in various biological processes (Gangadhar et al., 2004).

  • Solid-Phase Synthesis of Glycopeptides : It plays a role in the solid-phase synthesis of glycopeptides. This method is significant for preparing glycopeptides, which are important in understanding protein structure and function (Ürge et al., 1991).

  • Synthesis of Glycopeptide Fragments : It is utilized in the synthesis of glycopeptide fragments of RNA-polymerase II and mammalian neurofilaments, aiding in the understanding of these critical biological structures (Meinjohanns et al., 1995).

  • Multiple-Column Solid-Phase Glycopeptide Synthesis : Its application in multiple-column solid-phase synthesis allows for the preparation of different O-glycopeptides, contributing to the study of mucins and other glycoproteins (Peters et al., 1991).

  • Glycopeptide Library Synthesis : It is instrumental in creating glycopeptide libraries for rapid screening and identification of oligosaccharide mimetics, which are important in drug discovery and development (Hilaire et al., 1998).

  • Adsorption Studies on Molecularly Imprinted Polymers : Fmoc-Pro-OPfp derivatives are used in studying adsorption on molecularly imprinted polymers, which has implications in chromatography and separation sciences (Kim & Guiochon, 2005).

  • Synthesis of Glycogenin Fragments : It is employed in the synthesis of glycogenin fragments, aiding in understanding this enzyme's role in glycogen biosynthesis (Jansson et al., 1996).

  • Investigation of Asparagine Coupling in Peptide Synthesis : It has been used to study the side reactions during asparagine coupling in peptide synthesis, which is vital for peptide-based drug development (Gausepohl et al., 2009).

Future Directions

“Fmoc-Pro-OPfp” and similar compounds have potential applications in the field of peptide drug discovery. They offer the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .

properties

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBLOHXKGUNWRV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369899
Record name Fmoc-Pro-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Pro-OPfp

CAS RN

86060-90-4
Record name 1-(9H-Fluoren-9-ylmethyl) 2-(pentafluorophenyl) (2S)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86060-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Pro-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-prolin pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
F Ling, S Li, X Song, Y Tang, Y Wang, B Zhang - Physical Review A, 2017 - APS
… mechanisms in small building blocks such as 2,4-DFP can be used as stepping stones for understanding the intrinsic properties of bigger biological systems such as Fmoc-Pro-OPfp. …
Number of citations: 7 journals.aps.org
AJ Ellison, B VanVeller, RT Raines - Peptide Science, 2015 - Wiley Online Library
… Deprotection of the amino group of the dipeptide by hydrogenolysis was followed immediately by addition of the third amino acid, Fmoc-Pro-OPfp. Again, the byproduct, …
Number of citations: 9 onlinelibrary.wiley.com
M Meldal - Methods, 1994 - Elsevier
… After double coupling with Fmoc–Pro–OPfp (2 X 40 mg, 0.075 mmol) and DhbtOH (2 X 12 mg, 0.075 mmol) in all wells and deprotection, two cycles of coupling of the 20 individual …
Number of citations: 44 www.sciencedirect.com
D Gallo, F Jacquemotte, A Cleeren, I Laïos… - Molecular and cellular …, 2007 - Elsevier
… )-OH, Fmoc-Lys(Boc)-OPfp, Fmoc-Lys(Boc)-OPfp, Fmoc-Ser(OBut)-Dhbt, Fmoc-Arg(Pmc)-OH, Fmoc-Lys(Boc)-OPfp, Fmoc-Ile-OH, Fmoc-Met-Dhbt, Fmoc-Leu-OPfp and Fmoc-Pro-OPfp (…
Number of citations: 36 www.sciencedirect.com
L Casella, L De Gioia, GF Silvestri, E Monzani… - Journal of Inorganic …, 2000 - Elsevier
… A small amount of MP8 (10 mg) was dissolved in 5 mL of freshly distilled DMF and a 2:1 access of Fmoc-Pro-OPfp was added, followed by triethylamine (10 μL). The solution was …
Number of citations: 51 www.sciencedirect.com
M GOBBO, L BIONDI, F FILIRA… - … Journal of Peptide …, 1994 - Wiley Online Library
… The title compound was prepared by two different procedures: (a) Fmoc-Pro-OPfp (2.58 g, 5.1 mmol) was dissolved in THF (5 mL) and added to a solution of H-Pro-OtBu.HC1 (1.06 g, …
Number of citations: 22 onlinelibrary.wiley.com
M Gobbo, L Biondi, F Filira, R Rocchi… - International Journal of …, 1995 - Wiley Online Library
… H-Hyp(tBu)-OH (0.5 g, 2.67 mmol) and DIPEA (458 pL, 2.67 mmol) were added to a solution of Fmoc-Pro-OPfp (1.34 g, 2.67 mmol) in DMF (10 mL). The resulting suspension dissolved …
Number of citations: 20 onlinelibrary.wiley.com
AB McElroy, SP Clegg, MJ Deal, GB Ewan… - Journal of medicinal …, 1992 - ACS Publications
Incorporation of D-Pro9 into substance P related peptides is known to enhance neurokinin NK-2 receptor agonist potency and selectivity with respect to other neurokinin receptors. We …
Number of citations: 89 pubs.acs.org
M Meldal - Combinatorial Peptide Library Protocols, 1998 - Springer
As described in Chapter 6, the most versatile fluorescence-quenched pair with respect to both ease of synthesis and efficiency of energy transfer is the Abz/Tyr (3-NO 2) pair (2-…
Number of citations: 6 link.springer.com
J Bondebjerg, M Grunnet, T Jespersen… - …, 2003 - Wiley Online Library
A bicyclic thioether analogue of α‐conotoxin G1, a neurotoxin found in the venom of cone snails, was synthesized on solid phase. Two successive intramolecular on‐bead cyclizations …

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